1-(3-Carboxyphenyl)-2-methyl piperazine

Catalog No.
S14308017
CAS No.
1131623-01-2
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Carboxyphenyl)-2-methyl piperazine

CAS Number

1131623-01-2

Product Name

1-(3-Carboxyphenyl)-2-methyl piperazine

IUPAC Name

3-(2-methylpiperazin-1-yl)benzoic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-9-8-13-5-6-14(9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16)

InChI Key

VBMUAWOCMVUPQE-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC(=C2)C(=O)O

1-(3-Carboxyphenyl)-2-methyl piperazine is a chemical compound characterized by its piperazine ring substituted with a carboxyphenyl group and a methyl group. The molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that can engage in various

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters.
  • Reduction: The compound can be reduced to yield alcohol derivatives.
  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitution with various electrophiles, leading to diverse derivatives.

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Research indicates that 1-(3-Carboxyphenyl)-2-methyl piperazine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and its effects on certain cancer cell lines. The compound's ability to interact with specific biological targets may contribute to its therapeutic potential, making it a candidate for further pharmacological studies .

Several synthesis methods have been developed for producing 1-(3-Carboxyphenyl)-2-methyl piperazine:

  • Direct Synthesis: This involves the reaction of 3-carboxyphenylpiperazine with methylating agents under basic conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques, which enhance reaction efficiency and yield by providing controlled heating during the synthesis process .
  • One-Pot Reactions: Simplified procedures have been reported that allow for the synthesis of monosubstituted piperazines in a single step, improving accessibility and reducing the need for multiple reagents .

1-(3-Carboxyphenyl)-2-methyl piperazine has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound can be utilized in developing new materials due to its unique chemical properties .

Studies exploring the interactions of 1-(3-Carboxyphenyl)-2-methyl piperazine with biological systems have shown promising results. The compound may inhibit specific enzymes or bind to receptors involved in disease pathways, highlighting its potential therapeutic effects. Further research is required to elucidate the precise mechanisms of action and interaction profiles .

1-(3-Carboxyphenyl)-2-methyl piperazine shares structural similarities with several other compounds. Here are some notable analogs:

Compound NameStructureUnique Features
1-(2-Carboxyphenyl)-2-methyl piperazineStructureDifferent phenyl substitution
1-(4-Carboxyphenyl)-2-methyl piperazineNot availableVariation in phenyl position
1-(3-Carboxyphenyl)-4-methyl piperazineNot availableDifferent methyl position on the ring
1-(3-Carboxyphenyl)-3-ethyl piperazineNot availableEthyl substitution instead of methyl

Uniqueness

The uniqueness of 1-(3-Carboxyphenyl)-2-methyl piperazine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties, making it a valuable candidate for further research and development .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types